molecular formula C20H22FN3O2 B11386343 N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide

N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide

Cat. No.: B11386343
M. Wt: 355.4 g/mol
InChI Key: FELQEGJOEFKBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE is a complex organic compound that features a benzodiazole core linked to a fluorophenyl group and a hydroxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE typically involves multi-step organic reactionsThe final step involves the attachment of the hydroxybutanamide moiety under mild conditions to avoid decomposition of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like acyl chlorides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted benzodiazole derivatives, oxidized hydroxybutanamide compounds, and reduced fluorophenyl derivatives .

Scientific Research Applications

N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodiazole core can bind to active sites of enzymes, inhibiting their activity, while the fluorophenyl group enhances the compound’s binding affinity and specificity. The hydroxybutanamide moiety may contribute to the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE is unique due to its combination of a benzodiazole core, fluorophenyl group, and hydroxybutanamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H22FN3O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-[2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-4-hydroxybutanamide

InChI

InChI=1S/C20H22FN3O2/c21-16-7-2-1-6-15(16)14-24-18-9-4-3-8-17(18)23-19(24)11-12-22-20(26)10-5-13-25/h1-4,6-9,25H,5,10-14H2,(H,22,26)

InChI Key

FELQEGJOEFKBLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)CCCO)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.